Bicyclo[2.2.1]heptane-2-carbonitrile
Overview
Description
Bicyclo[2.2.1]heptane-2-carbonitrile is a chemical compound that is part of the bicyclic family of organic compounds. It is characterized by a unique structure that includes a seven-membered ring fused to a five-membered ring, forming a bridgehead carbon that is substituted with a nitrile group.
Synthesis Analysis
The synthesis of bicyclo[2.2.1]heptane derivatives has been explored through various methods. One approach involves the chlorination of bicyclo[2,2,1]heptane to yield chlorinated products, which could potentially be further functionalized to introduce a nitrile group . Another method described the synthesis of a bicyclo[2.2.1]heptane skeleton with two oxy-functionalized bridgehead carbons via the Diels-Alder reaction, which could be a precursor for further modification to incorporate the nitrile group . Additionally, the synthesis of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles has been reported, which involves a dynamic addition-intramolecular substitution sequence, indicating the versatility of bicyclic skeletons in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of bicyclo[2.2.1]heptane derivatives has been studied using various spectroscopic techniques. For instance, electron diffraction by gases has been used to investigate the molecular structure of bicyclo[2.2.1]hepta-2,5-diene, providing insights into the bond lengths and symmetry of the molecule . The radical cations of related bicyclic compounds have been examined by ESR and ENDOR spectroscopy, revealing details about the hyperfine interactions and molecular orbitals .
Chemical Reactions Analysis
Bicyclo[2.2.1]heptane derivatives undergo a variety of chemical reactions. The chlorination of bicyclo[2,2,1]heptane, for example, results in mono- and dichloro products, which could be intermediates for further chemical transformations . The thermal rearrangement of vinylcyclopropane derivatives of bicyclic compounds has been studied, showing both suprafacial and antarafacial reaction paths . Additionally, the electrochemical oxidation of a conformationally restricted methionine analogue based on the bicyclo[2.2.1]heptane structure has been investigated, demonstrating the influence of neighboring group participation .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclo[2.2.1]heptane derivatives are influenced by their unique bicyclic structure. The crystal and molecular structure of a methionine analogue based on this skeleton has been determined by X-ray analysis, highlighting the conformational aspects of the molecule . The polymerization of unsaturated cyclic hydrocarbons related to bicyclo[2.2.1]heptane has been explored, indicating the potential for creating heat-stable polymers . Furthermore, the catalytic activity of rhodium complexes with bicyclo[2.2.1]hepta-2,5-diene ligands in asymmetric addition reactions has been reported, showcasing the utility of these compounds in enantioselective synthesis .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Molecular Structure
Bicyclo[2.2.1]heptane-2-carbonitrile is a compound with a distinct bicyclic structure, primarily used as a building block in organic synthetic chemistry. Researchers have developed synthetic methods for a bicyclo[2.2.1]heptane skeleton with functionalized bridgehead carbons, specifically two oxy-functionalized carbons. These methods involve the intermolecular and intramolecular Diels-Alder reaction, offering versatile use in organic synthesis (Ikeuchi et al., 2021). The molecular structure of bicyclo[3.1.1]heptane, which has a close resemblance to the structure of interest, has been analyzed via electron diffraction, revealing insights into its geometric parameters and bond lengths (Dallinga & Toneman, 2010).
Crystal Structures and Absolute Configuration
The crystal structure and absolute configuration of related bicyclo[2.2.1]heptan-2-one have been determined, revealing significant insights into the stereochemistry and hydrogen-bonding properties of these compounds. These findings contribute to the understanding of the bicyclic carbon frameworks, essential for advanced applications in materials science and organic chemistry (Plettner et al., 2005).
Potential Applications in Combustion and Material Sciences
Combustion and Fuel Applications
The compound and its derivatives have been examined for their potential in combustion processes. Specifically, 2,2'-bis(bicyclo[2.2.1]heptane) has been studied for its use as a fuel component in rocket engines. The thermodynamic parameters and combustion product composition of this compound offer promising applications in enhancing the efficiency of rocket propulsion systems (Bermeshev et al., 2019).
Material Science and Polymer Synthesis
In the field of material science, bicyclo[2.2.1]heptane derivatives have been utilized in the synthesis of alicyclic polyimides, showcasing their utility in creating novel polymer materials with specific desirable properties, such as enhanced clarity and increased crystallization temperature in polypropylene (Matsumoto, 2001).
Safety And Hazards
properties
IUPAC Name |
bicyclo[2.2.1]heptane-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHKEUUHTHVKEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870431 | |
Record name | 2-Norbornanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]heptane-2-carbonitrile | |
CAS RN |
2234-26-6, 3211-87-8, 3211-90-3 | |
Record name | Bicyclo[2.2.1]heptane-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2234-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norbornane-2-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | endo-Bicyclo(2.2.1)heptane-2-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003211878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | exo-Bicyclo(2.2.1)heptane-2-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003211903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Norbornanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Norbornane-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.076 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORBORNANE-2-CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57U33ASF4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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